molecular formula C8H10ClNO B2750223 (3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 1459793-02-2

(3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B2750223
CAS No.: 1459793-02-2
M. Wt: 171.62
InChI Key: IVRJMBYBAPVRHB-OGFXRTJISA-N
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Description

(3S)-2,3-Dihydro-1-benzofuran-3-amine hydrochloride is a chiral amine derivative featuring a 2,3-dihydrobenzofuran core. The compound’s stereochemistry (S-configuration at position 3) and substitution pattern influence its physicochemical and pharmacological properties. It is commonly used in organic synthesis and pharmaceutical research, particularly as a building block for bioactive molecules. The hydrochloride salt enhances stability and solubility. Key identifiers include CAS 1459793-02-2 and molecular formula C₈H₁₀ClNO (MW: 187.63 g/mol) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-4,7H,5,9H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRJMBYBAPVRHB-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves several steps. One common method includes the reduction of a benzofuran derivative followed by amination. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and amine sources like ammonia or primary amines. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to control reaction conditions precisely and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert it into more reduced forms using agents like sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzofuran compounds with varied functional groups.

Scientific Research Applications

(3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with various enzymes and receptors, modulating their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The dihydrobenzofuran-3-amine scaffold is versatile, with modifications at positions 6 or 7 (halogenation, alkoxy groups) altering reactivity and biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Position Molecular Formula Molecular Weight (g/mol) CAS Number Hazards (GHS)
(3S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Cl 7 C₈H₉Cl₂NO 206.06 127264683 (PubChem CID) H302, H315, H319, H335
(3S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride F 7 C₈H₉ClFNO 189.61 N/A Warning (exact hazards unspecified)
(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Cl (R-config.) 7 C₈H₉Cl₂NO 206.06 2102410-13-7 Data not reported
6-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride F 6 C₈H₉ClFNO 189.61 N/A Purity 95%
5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-amine HCl CF₃O 5 C₉H₉ClF₃NO₂ 271.62 N/A $1,422.00/1g (pricing)
Key Findings:

Halogenation Effects: Chloro substituents (e.g., 7-Cl) increase molecular weight and lipophilicity compared to fluoro analogues. This may enhance blood-brain barrier penetration but also elevate toxicity risks (e.g., H302 hazard in the 7-Cl derivative) .

Stereochemical Impact :

  • The (3R)-7-Cl enantiomer (CAS 2102410-13-7) shares the same molecular formula as its (3S)-counterpart but may differ in receptor binding or enzymatic interactions due to chiral recognition .

Substituent Position :

  • Substitution at position 5 (e.g., CF₃O group) introduces bulkier and more electron-withdrawing groups, significantly increasing molecular weight (271.62 g/mol) and cost ($1,422.00/g) .

Functional Group Modifications

Beyond halogenation, modifications to the amine or benzofuran core yield distinct derivatives:

Table 2: Functional Group Comparison
Compound Name Functional Modification Molecular Formula Key Properties
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea Hydroxyurea moiety at position 6 C₁₆H₁₆N₂O₄ Increased polarity (MW: 300.31 g/mol); potential pharmacological applications
(2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride Methoxyamine side chain C₁₀H₁₄ClNO₂ Enhanced solubility (MW: 223.68 g/mol)
Key Findings:

Methoxyamine Side Chain (CAS 2059954-43-5) :

  • The methoxyamine modification introduces a flexible side chain, improving solubility while retaining the benzofuran core’s aromatic interactions .

Biological Activity

(3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran ring structure, which is significant for its biological interactions. The presence of an amine group allows for hydrogen bonding with biological targets, while the overall structure facilitates interactions with enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biological molecules, influencing their activity.
  • Enzyme Interaction : The benzofuran moiety can interact with specific enzymes and receptors, modulating their function.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits both antimicrobial and anticancer activities, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. A study conducted by BenchChem demonstrated that the compound could inhibit the growth of various bacterial strains, suggesting its utility as an antimicrobial agent in pharmaceutical applications .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been evaluated against different cancer cell lines using MTT assays to determine its cytotoxic effects. The results indicated that it possesses significant antiproliferative activity against certain cancer types, including breast cancer cells .

Cell LineIC50 Value (µM)Reference
MDA-MB-436 (Breast)8.90
Other Cancer LinesVaries

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various compounds, this compound was found to exhibit promising results against the MDA-MB-436 breast cancer cell line. The IC50 value was recorded at 8.90 µM, indicating a notable cytotoxic effect compared to control treatments .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through modulation of cell cycle progression. Flow cytometric analysis showed an increase in cells arrested at the G2 phase when treated with this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(3S)-6-bromo-2,3-dihydro-benzofuranHalogenated benzofuranAntimicrobial and anticancer
(S)-5-Fluoro-2,3-dihydrobenzofuranFluorinated benzofuranNeurotransmitter modulation

This comparison highlights how variations in chemical structure influence biological activity and therapeutic potential.

Q & A

What are the recommended synthetic pathways for (3S)-2,3-dihydro-1-benzofuran-3-amine hydrochloride, and how can enantiomeric purity be ensured?

Basic Research Question
The synthesis of this compound typically involves resolution of racemic mixtures or asymmetric catalysis. For example, chiral resolution using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) is a validated method to isolate the (S)-enantiomer . Alternatively, enantioselective synthesis via reductive amination of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (≥98%) . Purity is verified by polarimetry or chiral HPLC with comparison to authentic standards .

How can the structural integrity of this compound be confirmed?

Basic Research Question
Structural characterization requires a combination of spectroscopic and computational methods:

  • NMR : 1H^1H and 13C^{13}C NMR spectra confirm the benzofuran backbone and amine proton environment. For example, the (S)-configuration shows distinct coupling patterns in 1H^1H NMR due to stereochemical constraints .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C8_8H10_{10}ClNO) and isotopic distribution .
  • X-ray Crystallography : Absolute configuration is confirmed via single-crystal X-ray diffraction, resolving the dihedral angles of the benzofuran ring and amine group .

What analytical methods are suitable for assessing enantiomeric purity in pharmacological studies?

Advanced Research Question
Enantiomeric purity is critical for pharmacological activity. Methods include:

  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane:isopropanol mobile phases. Retention times for (S)- and (R)-enantiomers are compared against standards .
  • Circular Dichroism (CD) : CD spectra at 220–250 nm distinguish enantiomers based on Cotton effects .
  • Enzymatic Assays : Stereospecific enzymes (e.g., amine oxidases) selectively degrade one enantiomer, quantified via UV-Vis or LC-MS .

How does the stereochemistry of this compound influence its biological activity?

Advanced Research Question
The (S)-enantiomer exhibits distinct receptor-binding profiles compared to the (R)-form. For example:

  • Dopamine Receptor Affinity : Molecular docking studies suggest the (S)-enantiomer binds more tightly to D2_2 receptors due to optimal spatial alignment of the amine group .
  • Metabolic Stability : In vitro assays using liver microsomes show slower oxidation of the (S)-enantiomer, attributed to steric hindrance from the benzofuran ring .
    Contradictory data on activity (e.g., conflicting IC50_{50} values) may arise from impurities; orthogonal analytical methods (HPLC, NMR) are recommended for validation .

What are the stability considerations for this compound under varying storage conditions?

Advanced Research Question
Stability studies indicate:

  • Thermal Degradation : At 40°C, decomposition occurs within 30 days (HPLC purity drops to 90%). Storage at -20°C in desiccated conditions maintains >98% purity for 12 months .
  • pH Sensitivity : The compound degrades rapidly in acidic conditions (pH <3), forming benzofuran-3-ol derivatives. Neutral or alkaline buffers (pH 7–9) are optimal for aqueous solutions .

How should researchers resolve contradictions in reported pharmacological data for this compound?

Advanced Research Question
Data discrepancies often arise from:

  • Enantiomeric Contamination : Even 2% (R)-enantiomer can alter receptor-binding assays. Validate purity via chiral HPLC and repeat experiments with rigorously purified samples .
  • Solvent Artifacts : DMSO may oxidize the amine group. Use freshly distilled DMSO or alternative solvents (e.g., ethanol) .
  • Batch Variability : Compare lot-specific certificates of analysis (CoA) for synthesis methods and impurity profiles .

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